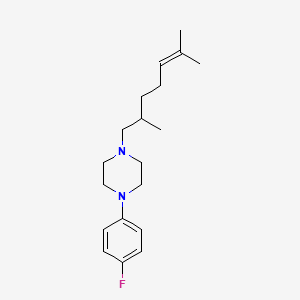![molecular formula C14H16N4O4S B5107867 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline, also known as MNQ, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it has been suggested that 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may also interfere with the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been shown to exhibit antibacterial and antifungal activity. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been shown to exhibit high potency against cancer cells. However, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has some limitations, such as its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. One direction is to further investigate the mechanism of action of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. Another direction is to optimize the synthesis method of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline to increase its yield and purity. Additionally, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may be studied in combination with other compounds to enhance its therapeutic properties. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline may be studied for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Conclusion:
In conclusion, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound that has been studied for its potential therapeutic properties. Its synthesis method has been optimized to yield high purity and high yield of the compound. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory properties. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline, including investigating its mechanism of action and optimizing its synthesis method. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has the potential to be developed into a therapeutic agent for the treatment of various diseases.
Synthesis Methods
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline can be synthesized by reacting 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthraniloyl chloride. This intermediate is then reacted with N-methylpiperazine and dimethylsulfate to form the final product, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline. The synthesis method of 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been studied for its potential therapeutic properties against various diseases. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has also been studied for its antibacterial and antifungal properties. Furthermore, 8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline has been shown to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
8-(4-methylsulfonylpiperazin-1-yl)-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(21,22)17-9-7-16(8-10-17)13-5-4-12(18(19)20)11-3-2-6-15-14(11)13/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEYUMHNGPWTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

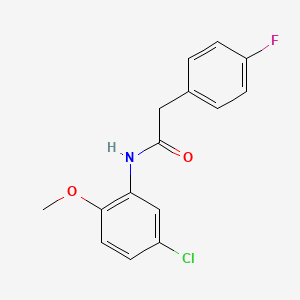
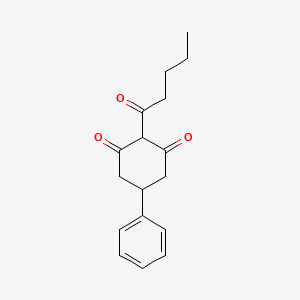
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
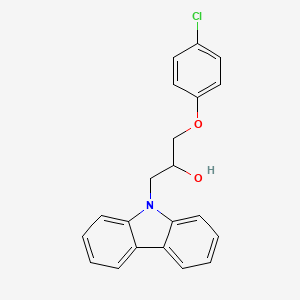
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
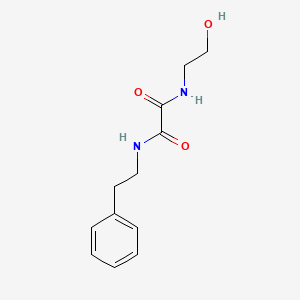
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)

